4-Bromo-2,5-dimethylaniline
Overview
Description
4-Bromo-2,5-dimethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms at positions 4 and 2,5 on the benzene ring are substituted with a bromine atom and two methyl groups, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
It is used as a reactant in the synthesis of perylene-perylenediimide donor-acceptor dyad .
Mode of Action
It is known to be a versatile building block used in various preparations .
Pharmacokinetics
Its molecular weight is 20008, which could influence its pharmacokinetic properties .
Result of Action
It is primarily used as a reactant in chemical synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-dimethylaniline. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. It is also recommended to prevent the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dimethylaniline can be synthesized through several methods. One common method involves the bromination of 2,5-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using efficient bromine sources and reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2,5-dimethylaniline by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.
Reduction: Formation of 2,5-dimethylaniline.
Scientific Research Applications
4-Bromo-2,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but with dimethylamino groups instead of methyl groups.
2,5-Dimethylaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Chloro-2,5-dimethylaniline: Chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 4-Bromo-2,5-dimethylaniline is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and binding properties. This makes it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
4-bromo-2,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPJJDQQLXEYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429103 | |
Record name | 4-bromo-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30273-40-6 | |
Record name | 4-bromo-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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